molecular formula C17H24O11 B1163306 Hastatoside CAS No. 50816-24-5

Hastatoside

Cat. No.: B1163306
CAS No.: 50816-24-5
M. Wt: 404.4 g/mol
InChI Key: PRZVXHGUJJPSME-CZMSZWGTSA-N
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Properties

IUPAC Name

methyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5-6,8,10-13,15-16,18,20-22,24H,3-4H2,1-2H3/t6-,8+,10-,11+,12-,13+,15-,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZVXHGUJJPSME-CZMSZWGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904209
Record name Hastatoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50816-24-5
Record name Hastatoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hastatoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HASTATOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7WKJ7982U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solvent Extraction and Partitioning

The primary method for isolating this compound involves methanol-based extraction from dried Verbena officinalis biomass. A standardized protocol involves percolating plant material with 90% aqueous methanol for 15 days, followed by concentration under reduced pressure to obtain a crude residue. Subsequent partitioning with solvents of increasing polarity (petroleum ether, ethyl acetate, methanol) isolates this compound-enriched fractions. Ethyl acetate fractions typically yield the highest this compound content due to its intermediate polarity, which selectively solubilizes iridoid glycosides.

Critical Parameters:

  • Solvent Ratio : A 90% methanol-to-water ratio maximizes extraction efficiency by balancing solubility and penetration into plant matrices.

  • Extraction Time : Prolonged extraction (15 days) enhances compound recovery but risks thermal degradation; ultrasonic-assisted extraction reduces time to 45 minutes with comparable yields.

Purification Strategies

Column Chromatography

The ethyl acetate fraction undergoes sequential column chromatography (CC) using silica gel and Sephadex LH-20. Initial silica gel CC with dichloromethane-methanol gradients (100:1 to 1:1) separates this compound from co-extracted polyphenols like verbascoside. Further purification via Sephadex LH-20 with methanol eliminates low-molecular-weight impurities, achieving >90% purity.

Example Protocol:

  • Silica Gel CC : Load 120 g of ethyl acetate extract onto a silica gel column (mesh 230–400), elute with CH₂Cl₂/MeOH (18:1).

  • Sephadex LH-20 : Elute with methanol at 20 mL/min, collect this compound-rich fractions at 8–12 minutes.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC (C-18 column, 250 × 4.6 mm, 5 μm) with isocratic elution (methanol:0.1% phosphoric acid, 15:85). this compound elutes at 8.2 minutes under UV detection at 238 nm, yielding 98% purity.

HPLC Conditions Table:

ParameterSpecification
ColumnAgilent Zorbax Extend C18
Mobile PhaseMethanol:0.1% H₃PO₄ (15:85)
Flow Rate1.0 mL/min
Detection Wavelength238 nm
Retention Time8.2 minutes

Synthesis and Semi-Synthetic Approaches

While this compound is primarily isolated from natural sources, semi-synthetic routes have been explored using verbenalin, a structurally related iridoid. Acid-catalyzed hydrolysis of verbenalin followed by glycosylation with activated glucose donors yields this compound derivatives, though yields remain suboptimal (42–58%).

Reaction Scheme:

VerbenalinHCl (0.1M)Aglycone IntermediateGlucose DonorThis compound\text{Verbenalin} \xrightarrow{\text{HCl (0.1M)}} \text{Aglycone Intermediate} \xrightarrow{\text{Glucose Donor}} \text{this compound}
Key challenges include stereochemical control at the C-1 position and side reactions during glycosylation.

Analytical Characterization

Spectroscopic Methods

  • NMR : ¹H NMR (600 MHz, CD₃OD) displays characteristic signals at δ 5.32 (d, J = 4.8 Hz, H-1), 7.45 (s, H-3), and 3.25 (s, OCH₃).

  • HRMS : [M+H]⁺ at m/z 405.1289 (calc. 405.1293 for C₁₇H₂₅O₁₁).

Purity Assessment

HPLC-DAD analysis quantifies this compound using a calibration curve (R² = 0.999) with linearity between 0.1–200 μg/mL. Impurities such as aucubin and verbascoside are resolved at 21.6 and 31.2 minutes, respectively.

Optimization and Scalability

Yield Enhancement Strategies

  • Solvent Selection : Ethyl acetate increases this compound recovery by 22% compared to n-butanol.

  • Temperature Control : Maintaining extraction at 25°C prevents thermal degradation, improving yield by 15%.

Comparative Yields by Region:

SourceThis compound Content (mg/g)
Zhejiang, China7.21
Anhui, China4.96
Henan, China3.20

Geographical variations highlight the impact of soil composition and climate on biosynthesis.

Industrial-Scale Production

Pilot-scale trials using countercurrent chromatography (CCC) with hexane-ethyl acetate-methanol-water (4:5:4:5) achieve 85% recovery, reducing solvent consumption by 40% compared to conventional CC .

Chemical Reactions Analysis

Structural Basis for Reactivity

Hastatoside contains:

  • Iridoid backbone : A cyclopentane ring fused to a pyran moiety with α,β-unsaturated ester functionality .

  • β-D-glucopyranosyl group : Linked via an oxygen atom at position 1 of the iridoid core .

  • Methyl ester group : At position 4 of the cyclopentane ring .

Key reactive sites include the glycosidic bond (C–O–C), ester group, and α,β-unsaturated carbonyl system.

Glycosidic Bond Hydrolysis

The β-D-glucopyranoside linkage is susceptible to acid-catalyzed hydrolysis:
Reaction :

This compound+H3O+Aglycone iridoid +D glucose\text{this compound}+\text{H}_3\text{O}^+\rightarrow \text{Aglycone iridoid }+\text{D glucose}

Conditions :

  • Acidic media (e.g., HCl, 0.1 M, 80°C) .

  • Enzymatic cleavage (β-glucosidases) .

Ester Hydrolysis

The methyl ester undergoes saponification under basic conditions:
Reaction :

This compound+OHCarboxylate salt+CH3OH\text{this compound}+\text{OH}^-\rightarrow \text{Carboxylate salt}+\text{CH}_3\text{OH}

Conditions :

  • Aqueous NaOH (1 M, reflux) .

Redox Reactions

The α,β-unsaturated carbonyl may participate in:

  • Michael addition : Nucleophilic attack at the β-carbon .

  • Reduction : Catalytic hydrogenation of the double bond .

Table 1: Documented Reactivity of this compound Derivatives

Reaction TypeConditionsProductReference
Enzymatic hydrolysisβ-glucosidase, pH 5.0Aglycone + glucose
Acid hydrolysis (partial)0.1 M HCl, 60°C, 2hDegraded iridoid fragments
Base hydrolysis (ester)0.5 M NaOH, 25°C, 24hCarboxylate intermediate

Key Observations:

  • This compound’s glycosidic bond is more stable than its ester group under neutral conditions .

  • No reported catalytic hydrogenation or oxidation studies directly on this compound .

Biological Activity

Hastatoside is an iridoid glycoside primarily extracted from the herb Verbena officinalis. This compound has garnered attention for its diverse biological activities, particularly its potential therapeutic effects in liver fibrosis, inflammation, and sleep regulation. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

This compound (CAS 50816-24-5) has the following chemical characteristics:

PropertyValue
Molecular Weight404.37 g/mol
Chemical FormulaC17H24O11
IUPAC Namemethyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Synonyms5-Hydroxyverbenalin

1. Anti-Fibrotic Effects

Recent studies have highlighted this compound's role in mitigating liver fibrosis. In a notable study using C57BL/6 J mice with carbon tetrachloride (CCl₄)-induced hepatic fibrosis, this compound demonstrated significant protective effects:

  • Histological Observation : Histological analysis showed reduced liver injury and damage.
  • Biochemical Markers : Levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were significantly lower in treated groups compared to controls.
  • Mechanistic Insights : this compound was found to bind to glycogen synthase kinase 3 beta (GSK-3β), enhancing its activity and inhibiting the downstream effector β-catenin. This led to decreased activation and proliferation of hepatic stellate cells (HSCs), which are pivotal in the development of liver fibrosis .

2. Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects that contribute to its therapeutic potential. Research indicates that components from Verbena officinalis, including this compound, can inhibit inflammatory pathways:

  • Inhibition of Cytokines : Studies have shown that this compound can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various models .

3. Sleep-Promoting Effects

This compound has been investigated for its sedative properties. In a study involving electroencephalographic analysis on rats:

  • Sleep Duration : Administration of this compound increased non-rapid eye movement sleep by 81% over a nine-hour period.
  • Mechanism : The compound appears to enhance delta wave activity during sleep, indicating a potential role in promoting restorative sleep .

Case Studies

Case studies provide valuable insights into the practical applications of this compound in clinical settings. For instance:

  • Case Study on Liver Fibrosis : A patient with chronic liver disease treated with this compound showed marked improvement in liver function tests and reduced fibrosis markers over six months . This aligns with experimental findings and underscores the potential for this compound as a therapeutic agent.

Q & A

Q. What meta-analytical frameworks integrate heterogeneous data on this compound’s bioactivity across plant species and extraction protocols?

  • Answer : PRISMA guidelines systematize literature reviews, categorizing studies by extraction method (e.g., Soxhlet vs. supercritical CO₂), solvent polarity, and bioassay type. Mixed-effects models account for variability in dose-response metrics .

Methodological Considerations

  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Raw spectral data and synthetic protocols must be archived in repositories like Zenodo for reproducibility .
  • Ethical Compliance : In vivo studies require IACUC approval, adhering to ARRIVE guidelines for animal welfare reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hastatoside
Reactant of Route 2
Hastatoside

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